molecular formula C8H16N4 B2897497 1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine CAS No. 1296308-45-6

1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine

Cat. No.: B2897497
CAS No.: 1296308-45-6
M. Wt: 168.244
InChI Key: WQDVJBJATWTUDE-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-amine is a chemical compound with the CAS Number 1296308-45-6 and a molecular formula of C8H16N4, corresponding to a molecular weight of 168.24 g/mol . It is offered with a guaranteed purity of 95% and is packaged for convenience and stability, available in sizes such as 100mg and 250mg . As a substituted pyrazole derivative, this amine is a valuable building block in medicinal chemistry and drug discovery research. Its molecular structure, featuring both pyrazole and tertiary amine functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of novel pharmacologically active agents, leveraging its potential as a core scaffold. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDVJBJATWTUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole Amines

A primary method involves the alkylation of pyrazole-4-amine precursors with 3-(dimethylamino)propyl halides. This approach leverages nucleophilic substitution, where the amine group at the 4-position of pyrazole reacts with alkyl halides under basic conditions.

Reaction Scheme:
$$
\text{1H-Pyrazol-4-amine} + \text{Cl-(CH}2\text{)}3\text{-N(CH}3\text{)}2 \xrightarrow{\text{Base}} \text{this compound}
$$

Key Conditions:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Base: Potassium carbonate (K$$2$$CO$$3$$) or diisopropylethylamine (DIPEA)
  • Temperature: 50–80°C for 12–24 hours.

Yield Optimization:

  • Excess alkylating agent (1.5–2.0 equivalents) improves conversion.
  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

Reductive Amination Approaches

An alternative route employs reductive amination of 1H-pyrazol-4-amine with 3-(dimethylamino)propanal. This method avoids harsh alkylating agents and utilizes sodium cyanoborohydride (NaBH$$_3$$CN) or hydrogenation catalysts.

Mechanistic Steps:

  • Formation of an imine intermediate between the amine and aldehyde.
  • Reduction of the imine to a secondary amine.

Advantages:

  • Higher selectivity for monoalkylation.
  • Avoids side products from over-alkylation.

Limitations:

  • Requires strict control of pH and temperature to prevent degradation.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The table below contrasts key parameters for the two primary methods:

Parameter Alkylation Reductive Amination
Reaction Time 12–24 h 6–8 h
Yield 60–75% 50–65%
Byproducts Di-alkylation None significant
Scalability High Moderate
Cost Low High (catalyst cost)

Data derived from analogous pyrazole alkylation and reductive amination protocols.

Solvent and Catalyst Selection

  • Alkylation: Polar aprotic solvents (e.g., DMF) enhance reactivity but require thorough purification to remove residual solvents.
  • Reductive Amination: Methanol or ethanol simplifies post-reaction workup but may necessitate inert atmospheres.

Advanced Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates alkylation reactions, achieving >90% conversion in 30 minutes for related pyrazole derivatives. This method reduces thermal degradation and improves reproducibility.

Catalytic Hydrogenation

For reductive amination, palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (1–3 atm) enhances reaction rates. Yields improve to 70–80% with 10% Pd/C at 50°C.

Characterization and Quality Control

Analytical Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 7.25 (s, 1H, pyrazole-H), 6.85 (s, 1H, NH$$2$$), 4.10 (t, J = 6.8 Hz, 2H, CH$$2$$), 2.35 (t, J = 6.8 Hz, 2H, CH$$2$$), 2.20 (s, 6H, N(CH$$3$$)$$2$$), 1.85 (quintet, J = 6.8 Hz, 2H, CH$$_2$$).
  • HPLC Purity: >98% (C18 column, 0.1% TFA in acetonitrile/water).

Stability Considerations

The compound is hygroscopic and requires storage at 2–8°C under argon to prevent decomposition. Solutions in DMSO remain stable for 1 month at -20°C.

Industrial-Scale Production Challenges

Cost of Raw Materials

3-(Dimethylamino)propyl chloride, a key alkylating agent, is costly at scale. Substituting with bromides or iodides may lower expenses but increases environmental concerns.

Waste Management

Alkylation generates halide byproducts (e.g., KCl), necessitating neutralization and filtration steps. Reductive amination produces less waste but requires catalyst recovery systems.

Emerging Methodologies

Flow Chemistry Applications

Continuous flow reactors enable precise control of reaction parameters, reducing side products and improving yields by 10–15% for pyrazole derivatives.

Enzymatic Alkylation

Preliminary studies suggest lipases or transaminases can catalyze N-alkylation under mild conditions, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine with structurally related pyrazole derivatives:

Compound Name Substituents (Position 1) Substituents (Position 4) Molecular Formula Key Functional Groups Notable Properties
This compound Dimethylamino-propyl -NH₂ C₈H₁₇N₅ Amine, tertiary amine High basicity, moderate lipophilicity
1-Methyl-1H-pyrazol-4-amine () Methyl -NH₂ C₄H₇N₃ Amine Lower MW (97.12 g/mol), simpler structure
3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride () 2-Methylpropyl -NH₂, -CF₂H C₈H₁₄ClF₂N₃ Amine, difluoromethyl, hydrochloride Increased solubility (salt form), electronegative substituents
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyridin-3-yl Cyclopropylamine C₁₂H₁₅N₅ Amine, aromatic ring Enhanced π-π stacking potential
Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine () Propyl Ethylamine-methyl C₁₀H₂₀ClN₃ Secondary amine, alkyl chain Branched substituents, higher lipophilicity

Physicochemical Properties

  • Basicity: The dimethylamino group in the target compound increases its basicity compared to alkyl-substituted analogs (e.g., 1-methyl-1H-pyrazol-4-amine) .
  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases due to ionic character .
  • Melting Points : Derivatives with polar groups (e.g., sulfonyl in ) show higher melting points (>200°C), while alkylated pyrazoles (e.g., ) range between 110–205°C .

Key Differences and Implications

  • Lipophilicity: The dimethylamino-propyl chain in the target compound enhances lipophilicity (predicted logP ~1.5) compared to simpler analogs like 1-methyl-1H-pyrazol-4-amine (logP ~0.2), impacting membrane permeability .
  • Steric Effects : Bulky substituents (e.g., pyridinyl in ) may hinder binding to flat enzymatic pockets, whereas the flexible propyl chain in the target compound offers conformational adaptability .

Research Findings and Data Gaps

While the provided evidence highlights structural and synthetic data for related compounds, direct biological or pharmacological data for this compound are lacking. Further studies should prioritize:

Synthetic Optimization : Improved yields for large-scale production (e.g., copper-catalyzed alkylation as in ) .

ADMET Profiling : Evaluation of absorption, distribution, and toxicity.

Target Validation : Screening against kinase or GPCR targets, given the prevalence of pyrazole-amines in drug discovery .

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is a common scaffold in many bioactive compounds. The presence of a dimethylamino group enhances its solubility and potential bioactivity.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. A study demonstrated that derivatives of this compound showed inhibition of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively, indicating a promising potential for further development as an anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineGrowth Inhibition (%)IC50 (µM)
HepG254.25Not specified
HeLa38.44Not specified

Anti-Inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In vitro studies indicated that it could inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages, suggesting its potential role in treating inflammatory diseases . Further studies demonstrated that it could reduce microglial activation and astrocyte proliferation in animal models of neuroinflammation .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. It exhibited sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), indicating its potential as an effective antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, mg/mL)
MSSA< 0.125
MRSA< 0.125
E. coli8

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including the compound . For instance, a study focusing on pyrazolyl thioureas demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing the significance of this chemical class in antibiotic development .

Another significant finding included the ability of certain pyrazole derivatives to serve as MK2 inhibitors, which are crucial for modulating inflammatory responses in autoimmune diseases .

Q & A

Advanced Question

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase ATP pockets). Validate with MD simulations for stability .
  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB ~0.3) and CYP3A4-mediated metabolism, guiding lead optimization .

How can researchers optimize solubility and bioavailability for in vivo studies?

Advanced Question

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine HCl: 25 mg/mL vs. 5 mg/mL for free base) .
  • Prodrug Strategies : Esterification of the amine group enhances oral absorption (e.g., acetylated derivatives show 2× higher Cmax_{max} in rodents) .

What are the key challenges in scaling up synthesis, and how are they addressed?

Advanced Question

  • Purification : Chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures yield >95% purity) .
  • Byproduct Management : Continuous flow reactors minimize side reactions (residence time <5 minutes) and improve reproducibility .

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